An In-depth Technical Guide to the Synthesis and Properties of n-Octylbenzene
An In-depth Technical Guide to the Synthesis and Properties of n-Octylbenzene
Introduction
n-Octylbenzene, also known as 1-phenyloctane, is an aromatic hydrocarbon with the chemical formula C₁₄H₂₂.[1][2] It consists of a benzene ring attached to a linear octyl chain.[3] At room temperature, it is a colorless to light yellow liquid with a mild aromatic odor.[2][3] This compound is of significant interest in various industrial and research settings, primarily serving as a chemical intermediate in the synthesis of pharmaceuticals and fine chemicals.[2] Notably, it is a crucial building block in the production of Fingolimod, a medication used to treat multiple sclerosis.[1][2] Its properties also make it suitable as a specialized solvent and for use in the formulation of surfactants, detergents, and lubricant additives.[2][3]
Physical and Chemical Properties
n-Octylbenzene is characterized by its high boiling point and low melting point, making it a liquid over a wide temperature range.[1] It is immiscible with water but soluble in non-polar organic solvents.[2][4] The key physical and chemical properties are summarized in the table below.
| Property | Value | References |
| Identifiers | ||
| CAS Number | 2189-60-8 | [1][2] |
| IUPAC Name | octylbenzene | [5] |
| Synonyms | 1-Phenyloctane, n-octyl benzene | [1][5] |
| Molecular Properties | ||
| Molecular Formula | C₁₄H₂₂ | [1][2] |
| Molecular Weight | 190.32 g/mol | [1][2] |
| Physical Properties | ||
| Appearance | Colorless to light yellow liquid | [2][3] |
| Density | ~0.858 g/mL at 25 °C | [3][4][6] |
| Melting Point | -36 °C | [1][3][6] |
| Boiling Point | 261-263 °C at 760 mmHg | [1][3][6] |
| Flash Point | 107 °C (closed cup) | [1][3][7] |
| Refractive Index (n²⁰/D) | 1.483 - 1.485 | [3][4] |
| Vapor Pressure | 0.0158 mmHg at 25°C | [3] |
| Purity & Stability | ||
| Typical Assay | ≥98.0% (GC), premium batches >99% | [1] |
| Stability | Stable under normal conditions. Combustible. | [4] |
| Incompatibilities | Strong oxidizing agents | [4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of n-octylbenzene. Key data from various spectroscopic techniques are provided below.
| Spectrum Type | Description / Key Signals | References |
| ¹H NMR | Spectra available, typically run in CDCl₃. | [3][8] |
| ¹³C NMR | Spectra available from various sources. | [5] |
| Mass Spectrometry (MS) | Electron ionization mass spectra are available. | [9][10] |
| Infrared (IR) Spectroscopy | Spectra available for liquid film and in solution (CCl₄/CS₂). | [3][9] |
Synthesis of n-Octylbenzene
The industrial and laboratory synthesis of n-octylbenzene is predominantly achieved through two robust methods: Friedel-Crafts alkylation and Grignard reagent-mediated synthesis.[3][11]
Friedel-Crafts Alkylation
This is a classic and widely used method for attaching alkyl chains to an aromatic ring.[2][3] The reaction involves treating benzene with an octylating agent, such as 1-chlorooctane or 1-octene, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[2][3][11]
Experimental Protocol: Friedel-Crafts Alkylation of Benzene
Materials:
-
Benzene (anhydrous)
-
1-Chlorooctane
-
Aluminum chloride (AlCl₃, anhydrous)
-
Hydrochloric acid (dilute, aqueous)
-
Sodium bicarbonate solution (saturated, aqueous)
-
Magnesium sulfate or sodium sulfate (anhydrous)
-
An appropriate solvent for extraction (e.g., diethyl ether)
Procedure:
-
Apparatus Setup: A three-necked, round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer. All glassware must be thoroughly dried to prevent moisture from deactivating the catalyst.
-
Reaction Initiation: The flask is charged with anhydrous benzene and anhydrous aluminum chloride. The mixture is cooled in an ice bath.
-
Addition of Alkyl Halide: 1-Chlorooctane is added dropwise from the dropping funnel to the stirred mixture at a rate that maintains a controlled reaction temperature. The Friedel-Crafts alkylation reaction is exothermic.[12]
-
Reaction Completion: After the addition is complete, the mixture is allowed to warm to room temperature and stirred for several hours to ensure the reaction goes to completion.
-
Workup: The reaction mixture is carefully poured onto crushed ice and acidified with dilute hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction and Purification: The organic layer is separated, washed sequentially with water, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.
-
Final Purification: The crude product is purified by vacuum distillation to yield pure n-octylbenzene.
Grignard Reagent-Mediated Synthesis
This method provides an alternative route and is a powerful tool for forming carbon-carbon bonds.[11] The synthesis involves the reaction of a phenyl Grignard reagent (e.g., phenylmagnesium bromide) with an octyl halide, or conversely, an octyl Grignard reagent with a phenyl halide.[11] The former is a common approach.
Experimental Protocol: Grignard Reagent-Mediated Synthesis
Materials:
-
Magnesium turnings
-
1-Bromooctane
-
Anhydrous diethyl ether or THF
-
Phenylmagnesium bromide (or prepared in situ from bromobenzene)
-
A catalyst for cross-coupling (e.g., an iron or copper salt, optional but can improve yield)[13]
-
Ammonium chloride (saturated, aqueous)
-
An appropriate solvent for extraction
Procedure:
-
Grignard Reagent Preparation:
-
Apparatus Setup: Assemble a dry three-necked flask with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).
-
Initiation: Place magnesium turnings in the flask. Add a small amount of a solution of 1-bromooctane in anhydrous diethyl ether. The reaction is often initiated by gentle warming or the addition of an iodine crystal.[14]
-
Formation: Once the reaction begins (indicated by cloudiness and gentle reflux), add the remaining 1-bromooctane solution dropwise at a rate that maintains a steady reflux.[14] This forms octylmagnesium bromide.
-
-
Coupling Reaction:
-
The solution of phenylmagnesium bromide is added slowly to the prepared octylmagnesium bromide solution (or vice-versa, depending on the specific pathway chosen). The reaction mixture is typically stirred at room temperature or gently heated.
-
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The organic layer is separated, washed with water and brine, and dried over an anhydrous drying agent. The solvent is removed via rotary evaporation.
-
Final Purification: The crude product is purified by vacuum distillation to yield pure n-octylbenzene.
Applications in Research and Drug Development
n-Octylbenzene is a versatile compound with several key applications:
-
Pharmaceutical Intermediate: Its most prominent role is as a key intermediate in the multi-step synthesis of Fingolimod (Gilenya), an immunomodulating drug for treating multiple sclerosis.[1][2] The purity and reliable supply of n-octylbenzene are critical for this pharmaceutical application.[2]
-
Solvent: Due to its non-polar nature and high boiling point, it is used as a solvent in specialized chemical processes and for research into molecular self-assembly.[2][4][7] For example, it has been used as a solvent to study the assembly of tetrathiafulvalene (TTF) derivatives on graphite surfaces.[4][7]
-
Chemical Synthesis: It serves as a starting material or building block for the synthesis of various other fine chemicals.[2] It can also be used to prepare charge-transfer complexes with compounds like fluoranil and 1,3,5-trinitrobenzene.[4][7]
-
Industrial Formulations: Its hydrophobic properties make it a useful component in the formulation of surfactants, detergents, and additives for lubricants.[3]
Safety and Handling
n-Octylbenzene is a combustible liquid and should be handled with care in a well-ventilated area.[4] It is incompatible with strong oxidizing agents.[4] Standard personal protective equipment, including safety goggles and gloves, should be worn during handling.[7] For storage, it is recommended to keep the compound in a cool, ventilated environment to ensure its stability.[1]
References
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [wap.guidechem.com]
- 4. N-OCTYLBENZENE | 2189-60-8 [chemicalbook.com]
- 5. Octylbenzene | C14H22 | CID 16607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tronchemicals.com [tronchemicals.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. N-OCTYLBENZENE(2189-60-8) 1H NMR spectrum [chemicalbook.com]
- 9. Benzene, octyl- [webbook.nist.gov]
- 10. Benzene, octyl- [webbook.nist.gov]
- 11. Octylbenzene | 2189-60-8 | Benchchem [benchchem.com]
- 12. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
